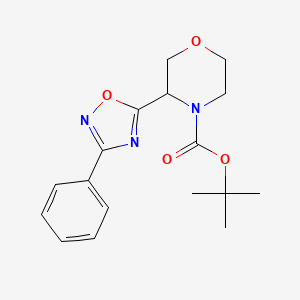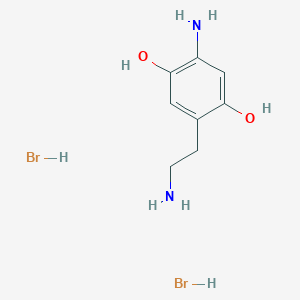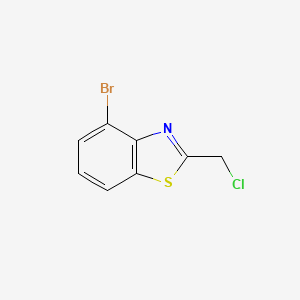
tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate, also known as TBPMC, is a chemical compound used in a variety of scientific research applications. TBPMC is a type of organic compound, specifically an oxadiazole, and is composed of a tert-butyl group, a phenyl group, an oxadiazole group, and a morpholine group. TBPMC is a versatile compound that has been used in a variety of ways, including as a catalyst, a ligand, and a reagent. Its structure and properties make it a useful tool for scientists and researchers.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate has a variety of uses in scientific research. It has been used as a catalyst in organic synthesis reactions, a ligand in coordination chemistry, and a reagent in organic synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other materials. tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate has also been used in the synthesis of polymers and other materials with improved properties. Additionally, tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate has been used in the synthesis of a variety of compounds for use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is not completely understood. It is believed that the tert-butyl group is responsible for the catalytic activity of tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate. The tert-butyl group is believed to act as an electron-withdrawing group, which increases the reactivity of the molecule and facilitates the reaction. Additionally, the phenyl group is believed to act as an electron-donating group, which increases the reactivity of the molecule and facilitates the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate are not well understood. However, it is believed that tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate may have some effect on enzymes and other proteins in the body. It is also believed that tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate may have some effect on the metabolism of certain compounds. Additionally, tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate may have some effect on the transport of certain compounds across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate has several advantages and limitations for lab experiments. One advantage is that tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is a versatile compound that can be used in a variety of reactions. Additionally, tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is relatively stable and can be stored for long periods of time. A limitation of tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is that it can be toxic and should be handled with caution. Additionally, tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate can react with other compounds, which can lead to unwanted side reactions.
Direcciones Futuras
There are several potential future directions for tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate. One potential direction is to explore the use of tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate in drug discovery and development. Additionally, tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate could be used in the synthesis of new materials with improved properties. Additionally, tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate could be used in the synthesis of new catalysts and ligands. Finally, tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate could be used to explore the biochemical and physiological effects of the compound.
Métodos De Síntesis
Tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate can be synthesized in several different ways. One method involves the reaction of tert-butyl chloroformate and morpholine. The reaction is carried out in the presence of a base, such as pyridine, and a catalyst, such as palladium chloride. The reaction produces the desired product, tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate, as well as a byproduct, tert-butyl alcohol. Another method involves the reaction of phenyl acetone and morpholine. The reaction is carried out in the presence of a base, such as pyridine, and a catalyst, such as palladium chloride. The reaction produces the desired product, tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate, as well as a byproduct, tert-butyl alcohol.
Propiedades
IUPAC Name |
tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)23-16(21)20-9-10-22-11-13(20)15-18-14(19-24-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEQATZZCCITQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)
![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)
![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)
